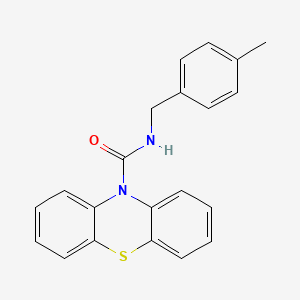
N-(4-methylbenzyl)-10H-phenothiazine-10-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenothiazines and their derivatives are a significant class of compounds with a wide range of biological activities and applications in chemical synthesis. The focus on "N-(4-methylbenzyl)-10H-phenothiazine-10-carboxamide" highlights the interest in developing novel compounds within this class for various scientific purposes.
Synthesis Analysis
The synthesis of phenothiazine derivatives, such as "this compound," involves multi-step chemical reactions. Sharma et al. (2012) described the synthesis of a new series of azetidine-1-carboxamides derivatives from phenothiazine, illustrating a typical process that may be adapted for the synthesis of "this compound" (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Molecular Structure Analysis
The molecular structure of phenothiazine derivatives can be characterized using various spectroscopic methods. Goel et al. (2017) detailed the synthesis and structural analysis of N-(4-methylbenzyl)benzamide, a compound structurally related to "this compound," highlighting the importance of single-crystal X-ray diffraction in determining molecular and crystal structures (Goel, Yadav, Sinha, Singh, Bdikin, Rao, Gopalaiah, & Kumar, 2017).
Chemical Reactions and Properties
Phenothiazine derivatives undergo various chemical reactions, leading to a wide range of compounds with diverse properties. The synthesis and characterization of fluorinated 10H-phenothiazines by Dixit et al. (2008) provide insight into the types of chemical reactions phenothiazines can participate in, such as Smiles rearrangement and sulfonation, which are relevant for understanding the chemical behavior of "this compound" (Dixit, Dixit, Gautam, & Gautam, 2008).
Physical Properties AnalysisThe physical properties of phenothiazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application and functionality. The work by Goel et al. (2017) on N-(4-methylbenzyl)benzamide demonstrates the approach to analyzing these properties, providing a basis for similar analyses on "this compound."
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for the application of phenothiazine derivatives. The synthesis and antimicrobial activity studies of phenothiazine derivatives by Sharma et al. (2012) illustrate the methods used to investigate these properties and how they can be applied to "this compound" (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could involve clinical trials. Alternatively, if it has interesting chemical properties, it could be studied further in the field of chemistry .
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]phenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-15-10-12-16(13-11-15)14-22-21(24)23-17-6-2-4-8-19(17)25-20-9-5-3-7-18(20)23/h2-13H,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGYPISVFKZDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-8-[5-(4-morpholinylmethyl)-3-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5532463.png)
![1-(2-methoxyphenyl)-N-[3-(2-pyridinyl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B5532470.png)
![1-naphthaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5532476.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 1-benzofuran-2-carboxylate](/img/structure/B5532480.png)


![1-[3-(benzoylthio)propanoyl]-6-methyl-2-piperidinecarboxylic acid](/img/structure/B5532493.png)

![1-phenyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5532498.png)
![7-allyl-N-(2-hydroxyethyl)-8-oxo-6-(2-thienyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5532513.png)

![4-[(4-benzyl-3-butyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-2-piperazinone](/img/structure/B5532520.png)
![N-(3-chloro-2-methylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5532524.png)